molecular formula C20H23N5O2S B2535622 N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421499-41-3

N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2535622
CAS No.: 1421499-41-3
M. Wt: 397.5
InChI Key: BWDDOWUFWPBSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes that rely on kinase activity .

Additionally, this compound may interact with proteins involved in DNA replication and repair, potentially influencing genomic stability and cellular responses to DNA damage . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival .

Furthermore, this compound can impact gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, the compound may influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One primary mechanism is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes .

For instance, the compound may inhibit kinase activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to substrates. This inhibition can disrupt signaling pathways that rely on kinase activity, leading to altered cellular responses . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-8-tert-butyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-20(2,3)15-8-17(26)25-10-12(11-28-19(25)24-15)18(27)21-9-16-22-13-6-4-5-7-14(13)23-16/h4-8,12H,9-11H2,1-3H3,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDDOWUFWPBSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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